molecular formula C12H17NO2 B12435717 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

Cat. No.: B12435717
M. Wt: 207.27 g/mol
InChI Key: CUNYRQDPWAKEHI-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclopropylmethoxy group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol typically involves the reaction of 4-hydroxy-2-(dimethylamino)phenol with cyclopropylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance its solubility and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the cyclopropylmethoxy group, which may affect its chemical properties and applications.

    4-(Methoxy)-2-(dimethylamino)phenol: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to differences in reactivity and biological activity.

Uniqueness

4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO2/c1-13(2)11-7-10(5-6-12(11)14)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

CUNYRQDPWAKEHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OCC2CC2)O

Origin of Product

United States

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